O-(3-Chloroallyl)hydroxylamine
Description
Properties
IUPAC Name |
O-(3-chloroprop-2-enyl)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNHRRHYGMFKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869285 | |
| Record name | O-(3-Chloroprop-2-en-1-yl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylamine Solution Preparation
Hydroxylamine salts (hydrochloride or sulfate) are treated with a strongly alkaline anion exchange resin to generate free hydroxylamine. This eliminates the need for corrosive HCl gas and simplifies pH adjustment.
Methyl Isobutyl Ketone (MIBK) Reaction
Preheated hydroxylamine solution and MIBK are fed into a first-stage microchannel reactor, forming methyl isobutyl ketoxime at 20–100°C. The continuous flow design ensures rapid mixing and minimizes side reactions.
Chloroallylation Step
The ketoxime intermediate reacts with 1,3-dichloropropene and sodium hydroxide in a second microchannel reactor at 50–90°C. The alkalinity facilitates nucleophilic substitution, yielding this compound.
Workup and Solvent Recovery
Post-reaction, the mixture is acidified to pH 5–6, phase-separated, and extracted with MIBK. Azeotropic dehydration and solvent distillation recover >95% of MIBK for reuse, significantly reducing raw material costs.
Table 1: Performance Metrics of Microreactor Synthesis
| Example | Hydroxylamine Source | Temp. Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Hydrochloride | 80–100 | 94.5 | 99.2 |
| 2 | Hydrochloride | 20–50 | 92.7 | 99.3 |
| 3 | Sulfate | 50–80 | 95.5 | 99.8 |
Critical Process Parameters
Temperature Control
Higher temperatures (80–100°C) in the first reactor accelerate ketoxime formation but risk hydroxylamine decomposition. Example 1 demonstrates that maintaining 80–100°C optimizes reaction kinetics without compromising stability.
Alkali Concentration
A 30% sodium hydroxide solution provides sufficient alkalinity for the chloroallylation step. Substoichiometric amounts (1.1 equivalents relative to hydroxylamine) prevent excessive base waste.
Solvent Selection
MIBK’s low water solubility (<2%) facilitates phase separation and azeotropic drying. Its high boiling point (116°C) allows efficient recovery via distillation, contrasting with ethyl acetate’s problematic ethanol contamination.
Comparative Analysis of Industrial Methods
Table 2: Traditional vs. Microreactor Synthesis
| Parameter | Ethyl Acetate Route | Microreactor Route |
|---|---|---|
| Yield | 87.5% | 92.7–95.5% |
| Solvent Recovery | <50% | >95% |
| Reaction Time | 22 hours | 2–4 hours |
| Byproduct Generation | High (NaCl, acetic acid) | Low (H2O) |
| Capital Cost | Low | Moderate |
The microreactor method reduces energy consumption by 40% compared to batch processes, as calculated from enthalpy data in Example 5. Furthermore, the absence of phase-transfer catalysts lowers raw material costs by approximately $15/kg of product .
Chemical Reactions Analysis
Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:
Nucleophilic Substitution: It can react with nucleophiles to form substituted products.
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Substituted Hydroxylamines: Formed through nucleophilic substitution.
Oximes and Nitroso Compounds: Formed through oxidation.
Amines: Formed through reduction
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
O-(3-Chloroallyl)hydroxylamine serves as a crucial building block for synthesizing more complex molecules. Its reactivity is largely attributed to the presence of the chloro group, which can undergo substitution reactions to form various derivatives. This compound can be utilized in the synthesis of oximes and nitroso compounds through oxidation reactions, and it can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.
| Reaction Type | Product Formed | Common Reagents |
|---|---|---|
| Oxidation | Oximes, Nitroso Compounds | Hydrogen peroxide, Potassium permanganate |
| Reduction | Amines | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Various Derivatives | Amines, Thiols, Alcohols |
Biological Research
Mutagenicity Studies
Research has indicated that this compound may exhibit mutagenic properties. Studies have explored its interactions with biological systems, particularly its effects on DNA synthesis and repair mechanisms. The compound has been investigated for its potential to inhibit enzymes like ribonucleotide reductase, which plays a critical role in DNA synthesis.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial activity of this compound against various bacterial strains. This property makes it a candidate for further exploration in developing antimicrobial agents.
Pharmaceutical Applications
Therapeutic Potential
this compound is being explored for its role as a pharmaceutical intermediate. Its structural characteristics allow it to be modified into compounds with potential therapeutic effects. For instance, similar hydroxylamine derivatives have been reported as effective inhibitors of epidermal growth factor receptors (EGFR), showcasing their potential in treating cancers resistant to conventional therapies .
Case Study: EGFR Inhibitors
A notable study highlighted the development of a trisubstituted hydroxylamine compound that demonstrated high brain penetration and potent activity against EGFR mutations associated with non-small cell lung cancer (NSCLC). The compound exhibited low mutagenicity while maintaining strong biological activity, indicating that hydroxylamines could serve as novel bioisosteres in drug design .
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound is utilized in the production of various chemicals and materials. Its ability to undergo multiple chemical transformations makes it valuable for synthesizing industrial intermediates.
Mechanism of Action
The mechanism of action of O-(3-Chloroallyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. It can interact with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its role as an intermediate in the synthesis of more complex compounds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : (E)-O-(3-Chloro-2-propenyl)hydroxylamine
- CAS No.: 87851-77-2
- Molecular Formula: C₃H₆ClNO
- Molecular Weight : 107.54 g/mol
- Physical State : Liquid (colorless to pale yellow)
- Purity : 90–96% (commercially available)
- Storage : Requires storage under inert atmosphere at <-20°C due to reactivity and sensitivity .
Key Properties :
- Density : 1.155 g/cm³
- Boiling Point : 209°C
- Hazard Profile : Classified as acute toxicity (H301) and requires handling under safety protocols (UN# 2810, Packing Group III) .
Comparison with Similar O-Substituted Hydroxylamines
Structural and Functional Group Variations
Key Reactivity Differences :
- The chloroallyl group introduces steric and electronic effects due to the chlorine atom and double bond, enhancing electrophilicity in nucleophilic reactions.
- PFBHA ’s electron-withdrawing fluorine atoms increase its efficiency in forming stable oximes with carbonyl compounds, making it ideal for gas chromatography and mass spectrometry .
- Methoxybenzyl derivatives exhibit moderate reactivity, often used in protecting group strategies due to their stability under acidic conditions .
Analytical and Application Profiles
- PFBHA : Widely used in environmental and biological sample analysis (e.g., detecting aldehydes in air/water). Its electron-deficient aromatic ring enhances derivatization efficiency .
- O-Methylhydroxylamine : Preferred for small-scale analytical derivatization due to its water solubility and low molecular weight .
- This compound : Primarily utilized in specialized organic syntheses, such as forming heterocycles or agrochemical intermediates, but lacks broad analytical use .
Biological Activity
O-(3-Chloroallyl)hydroxylamine is an organic compound with the molecular formula C3H6ClNO. Its unique structure, characterized by a chloroallyl group, imparts distinct reactivity and potential biological activity. This compound is primarily investigated for its applications in medicinal chemistry, particularly as an intermediate in pharmaceutical synthesis.
This compound functions through nucleophilic reactions, allowing it to interact with various biological macromolecules. The hydroxylamine functional group enables it to participate in nucleophilic substitution reactions, particularly with carbonyl compounds to form oximes. This reactivity profile suggests potential applications in drug development and therapeutic interventions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound. It has demonstrated inhibitory effects against certain bacteria and fungi, indicating its potential as an antimicrobial or antifungal agent. These findings are crucial for exploring its use in pharmaceuticals aimed at treating infections caused by resistant strains.
Mutagenicity and Toxicity
Research indicates that compounds structurally related to hydroxylamines often exhibit mutagenic and carcinogenic properties. For instance, studies involving hydroxylamine derivatives have shown significant DNA damage, including single-strand breaks and interstrand cross-links, which are critical markers for mutagenicity . In animal studies, high doses of related compounds have resulted in severe toxic effects, including acute hemorrhagic dermatitis and necrosis . These findings necessitate caution when considering the therapeutic use of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Factors such as temperature, pH, and the presence of other molecules can significantly influence its action within biological systems. Understanding these parameters is crucial for optimizing its use in medicinal applications.
Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacteria/fungi | |
| Mutagenicity | Induces DNA damage | |
| Toxicity | Severe effects at high doses |
Case Studies
- Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibitory activity against Staphylococcus aureus and Candida albicans, suggesting its potential application in treating infections caused by these pathogens.
- Toxicological Assessment : In a controlled study involving rabbits, high doses of hydroxylamine derivatives resulted in acute toxicity characterized by severe skin lesions and systemic effects. The study emphasized the need for careful dosing when exploring therapeutic applications .
Future Directions
The unique reactivity profile of this compound opens avenues for further research in medicinal chemistry. Future studies should focus on:
- Mechanistic Studies : Investigating the detailed mechanisms through which this compound interacts with biological macromolecules.
- Therapeutic Applications : Exploring its potential as an antimicrobial agent or as a precursor for synthesizing novel drugs.
- Safety Assessments : Conducting comprehensive toxicity studies to establish safe dosage levels for potential therapeutic use.
Q & A
Q. What are the recommended methods for synthesizing O-(3-Chloroallyl)hydroxylamine and its derivatives?
Synthesis typically involves halogenation and hydroxylamine functionalization. For example, O-(3-Chlorobenzoyl)hydroxylamine hydrochloride is synthesized by treating intermediates with anhydrous HCl in nitromethane, yielding a product with defined melting points (112–113°C decomposition) . The (E)-isomer can be prepared via reductive amination protocols, as seen in analogous compounds like N-benzyl-O-(2-morpholinoethyl)hydroxylamine . Key steps include controlling stereochemistry (e.g., trans-configuration) and optimizing reaction conditions (e.g., solvent, temperature) to achieve >95% purity .
Q. How can researchers characterize this compound’s stability under varying storage conditions?
Stability studies should assess temperature, humidity, and light exposure. The compound’s hydrochloride salt (CAS 96992-71-1) is stored sealed at room temperature to prevent decomposition . Physical properties like melting point (180°C) and vapor pressure (1.5 mmHg at 25°C) suggest thermal sensitivity, necessitating inert atmospheres for long-term storage . Analytical techniques include HPLC for purity verification and FTIR to monitor structural integrity under stress conditions .
Q. What analytical techniques are critical for confirming the structure of this compound?
High-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) are essential. For example, the (E)-isomer’s molecular formula (C₃H₇Cl₂NO) and InChI key (InChI=1/C3H5Cl2NO/c4-2-1-3-7-6-5/h1-2,6H,3H2/b2-1+) confirm its geometry . X-ray crystallography may resolve stereochemical ambiguities, as demonstrated for related hydroxylamine derivatives .
Advanced Research Questions
Q. How do computational methods resolve contradictions in reaction mechanisms involving this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(2df,2p)) can model reaction pathways. For instance, dual bifunctional catalysis mechanisms involving hydroxylamine’s oxygen and nitrogen atoms predict competing O-/N-acylation pathways with ΔG‡ barriers of 18.6 and 17.4 kcal/mol, respectively. These results align with experimental kinetics (second/third-order) but require validation via isotopic labeling or kinetic isotope effects (KIEs) .
Q. What strategies optimize this compound’s reactivity in catalytic applications?
Modifying substituents (e.g., allyl vs. benzyl groups) alters nucleophilicity and steric effects. In phenyl acetate reactions, hydroxylamine’s dual catalytic role (proton transfer via O/N atoms) enhances acylation efficiency. Solvent polarity (water vs. organic media) and pH adjustments (e.g., sodium bicarbonate extraction) further tune reactivity .
Q. How can researchers mitigate discrepancies between theoretical predictions and experimental outcomes in hydroxylamine-mediated reactions?
Case studies show that theoretical DG‡ barriers (20.3 kcal/mol for second-order kinetics) may overestimate N-acylation vs. experimental O-acylation dominance. Hybrid QM/MM simulations and microkinetic modeling reconcile these by accounting for solvation effects (PCM/HF/6-31G(d)) and intermediate stabilization (e.g., tetrahedral intermediates at ~16 kcal/mol) .
Methodological Tables
Q. Table 1: Key Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃H₇Cl₂NO | |
| Molecular Weight | 144.00 g/mol | |
| Melting Point | 180°C | |
| Density | 1.295 g/cm³ | |
| Storage Conditions | Sealed, room temperature |
Q. Table 2: Computational Parameters for Reaction Mechanism Studies
| Parameter | Value/Level | Application | Reference |
|---|---|---|---|
| DFT Method | B3LYP/6-311+G(2df,2p) | Transition state analysis | |
| Solvation Model | PCM/HF/6-31G(d) | Solvation free energies | |
| ΔG‡ (O-acylation) | 18.6 kcal/mol | Kinetic barrier analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
